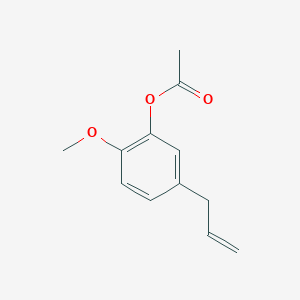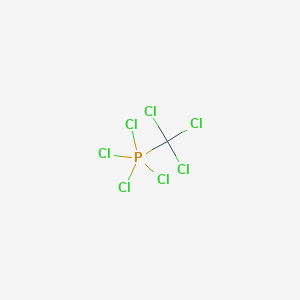
Tetrachloro(trichloromethyl)phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro(trichloromethyl)phosphorane is a chemical compound with the molecular formula CCl7P. It is a phosphorus-containing compound characterized by the presence of seven chlorine atoms and one trichloromethyl group attached to a phosphorus atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Tetrachloro(trichloromethyl)phosphorane can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with carbon tetrachloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Another method involves the chlorination of chloromethyldichlorophosphonic dichloride in the presence of light or other catalysts .
Chemical Reactions Analysis
Tetrachloro(trichloromethyl)phosphorane undergoes various types of chemical reactions, including substitution and addition reactions. It reacts with nucleophiles, such as amines and alcohols, to form corresponding substituted products. The compound can also undergo oxidation and reduction reactions under specific conditions. Common reagents used in these reactions include sulfur dioxide and other halogenating agents .
Scientific Research Applications
Tetrachloro(trichloromethyl)phosphorane has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other phosphorus-containing compounds. In biology and medicine, it has been studied for its potential use in drug development and as a biochemical probe. Industrially, it is used in the production of flame retardants and other specialty chemicals .
Mechanism of Action
The mechanism of action of tetrachloro(trichloromethyl)phosphorane involves its reactivity with various molecular targets. The compound can form complexes with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions often include nucleophilic substitution and addition mechanisms .
Comparison with Similar Compounds
Tetrachloro(trichloromethyl)phosphorane can be compared with other phosphorus-containing compounds, such as hexachlorocyclotriphosphazene and trichloromethylphosphonyl dichloride. These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. This compound is unique due to its high chlorine content and specific reactivity with nucleophiles .
Properties
CAS No. |
3582-10-3 |
|---|---|
Molecular Formula |
CCl7P |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
tetrachloro(trichloromethyl)-λ5-phosphane |
InChI |
InChI=1S/CCl7P/c2-1(3,4)9(5,6,7)8 |
InChI Key |
KVNRUJHTQABFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(P(Cl)(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
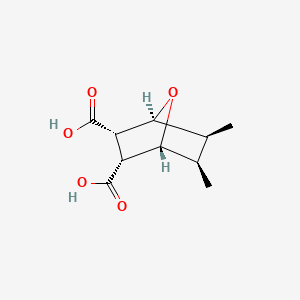

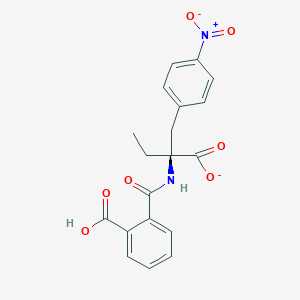
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
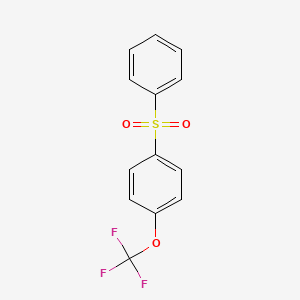
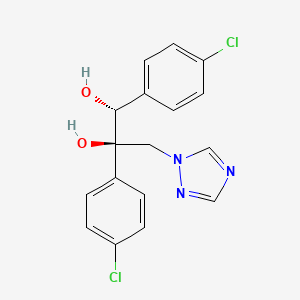
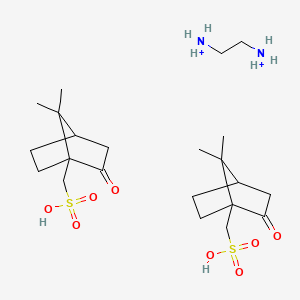
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
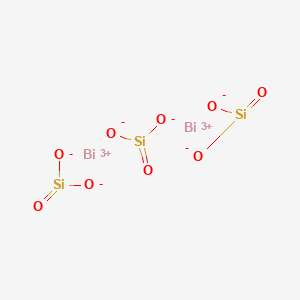
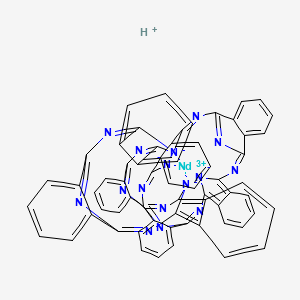
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
